molecular formula C12H15N2NaO4 B11814498 Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate

Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate

Cat. No.: B11814498
M. Wt: 274.25 g/mol
InChI Key: KZIOOPXEQLYZOP-UHFFFAOYSA-M
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Description

Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate: is a chemical compound that features a sodium ion, a picolinate moiety, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The picolinate moiety is then introduced through a series of reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate moiety.

    Reduction: Reduction reactions can be performed on the Boc-protected amino group.

    Substitution: The compound can participate in substitution reactions, especially at the picolinate ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is used as a building block in organic synthesis. Its Boc-protected amino group allows for selective reactions, making it valuable in the synthesis of complex molecules .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further reactions . The picolinate moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

  • 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • tert-Butyl 4-(hydroxymethyl)benzylcarbamate
  • tert-Butyl 3-ethynylbenzylcarbamate

Uniqueness: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to its combination of a Boc-protected amino group and a picolinate moiety. This combination provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H15N2NaO4

Molecular Weight

274.25 g/mol

IUPAC Name

sodium;4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16;/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1

InChI Key

KZIOOPXEQLYZOP-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)[O-].[Na+]

Origin of Product

United States

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